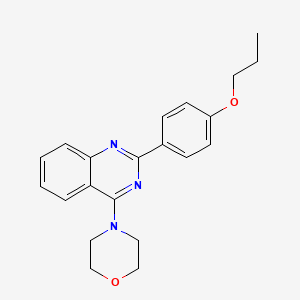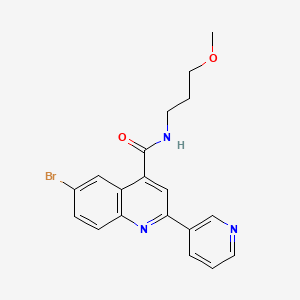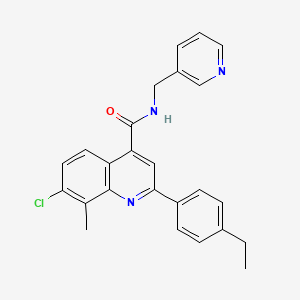
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline
描述
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells. In
作用机制
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline works by selectively binding to the ATP-binding site of the EGFR protein. This binding prevents the activation of the protein and inhibits downstream signaling pathways that are necessary for cell growth and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other related proteins, such as HER2 and HER3.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. Its potency and selectivity also make it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental systems. Additionally, its potency can make it challenging to use in certain assays, as high concentrations of the compound may be required to observe an effect.
未来方向
There are several potential future directions for research on 4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in using this compound as a tool to study the role of EGFR in cancer biology and to identify new targets for cancer therapy.
科学研究应用
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of the EGFR protein, which is often overexpressed in cancer cells. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
属性
IUPAC Name |
4-[2-(4-propoxyphenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-13-26-17-9-7-16(8-10-17)20-22-19-6-4-3-5-18(19)21(23-20)24-11-14-25-15-12-24/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAGSWSOMAOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4682866.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-methylacetamide](/img/structure/B4682873.png)
![ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate](/img/structure/B4682881.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B4682892.png)
![5-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4682905.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![4-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4682927.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4682932.png)
![N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4682936.png)
